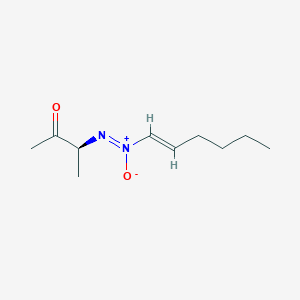
Sodium chloroacetate
Descripción general
Descripción
Sodium chloroacetate is a white, water-soluble solid . It is the sodium salt of chloroacetic acid and is used in various applications such as making weed killers, dyes, and pharmaceuticals .
Synthesis Analysis
Sodium chloroacetate is prepared by treating chloroacetic acid with sodium carbonate . It is also used as a reagent for affixing the -CH2CO2− group to a wide variety of even weak nucleophiles .Molecular Structure Analysis
The molecular formula of Sodium chloroacetate is C2H2ClNaO2 . The average mass is 116.48 Da .Chemical Reactions Analysis
Sodium chloroacetate is a common laboratory reagent in organic chemistry . It reacts with bifunctional nucleophiles to form heterocycles . It also reacts with sodium nitrite to give nitroacetic acid . When reacted with sodium ethoxide, it gives ethoxyacetate .Physical And Chemical Properties Analysis
Sodium chloroacetate is a white solid with a density of 1.401 g/cm³ at 25 °C . It is soluble in water, ethanol, chloroform, ether, and benzene .Aplicaciones Científicas De Investigación
Preparation of Dyes
Sodium chloroacetate is used in the preparation of dyes . The chemical properties of sodium chloroacetate make it a suitable component in the synthesis of various dyes. This application is particularly important in the textile industry where different dyes are needed to color fabrics.
Active Pharmaceutical Ingredients
Sodium chloroacetate is also used in the preparation of active pharmaceutical ingredients . These are the components of a drug that produce the intended effects. Sodium chloroacetate can be used in the synthesis of a variety of pharmaceuticals, contributing to the effectiveness of these medications.
Odor Agent
Another application of sodium chloroacetate is its use as an odor agent . It can be used in the formulation of products that require a specific scent or to mask unpleasant odors. This is particularly useful in the production of consumer goods such as perfumes, cleaning products, and personal care items.
Surface Active Agent
Sodium chloroacetate can act as a surface active agent . These agents alter the surface tension of liquids, allowing them to spread more easily. This property is useful in a variety of industries, including paint and coatings, where it helps to ensure a smooth and even application.
Viscosity Adjustor
The compound is also used as a viscosity adjustor . By altering the viscosity of a solution, sodium chloroacetate can influence how the solution behaves when it is poured or spread. This is important in industries such as food processing and cosmetics, where the texture and consistency of products are key attributes.
Nanofiltration Membrane Modification
Sodium chloroacetate has been used to modify nanofiltration membranes to improve their antifouling performance . In this application, sodium chloroacetate is grafted onto the membrane surface, increasing its hydrophilicity and chargeability, which in turn improves the membrane’s resistance to fouling.
Safety and Hazards
Sodium chloroacetate may be toxic if ingested or inhaled . It is an irritant to the skin . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Direcciones Futuras
Sodium chloroacetate has been used in research for various applications. For instance, it has been used to modify Polyethyleneimine/Trimesic acid nanofiltration membrane to improve antifouling performance . It has also been used in the production of carboxymethylcellulose from waste paper . These studies indicate potential future directions for the use of Sodium chloroacetate in different fields.
Mecanismo De Acción
Target of Action
Sodium chloroacetate is a versatile compound that acts as an alkylating agent . It serves as a reagent for affixing the -CH2CO2− group to a wide variety of even weak nucleophiles . This means that it can interact with a broad range of targets, depending on the specific context and environment.
Mode of Action
Sodium chloroacetate interacts with its targets by donating its -CH2CO2− group . This alkylation process can lead to significant changes in the target molecules, altering their properties and behaviors. The exact nature of these changes would depend on the specific target and the context of the reaction.
Biochemical Pathways
Sodium chloroacetate can participate in various biochemical pathways due to its alkylating properties . For instance, it is used to convert cellulose to carboxymethylcellulose . It is also a precursor to many herbicides and is used in the synthesis of thioglycolic acid by reaction with sodium hydrosulfide . Furthermore, it can react with cyanide salts to give cyanoacetate, which is a precursor to malonic acid .
Pharmacokinetics
As a water-soluble compound , it is likely to have good bioavailability and can be distributed throughout the body. The exact pharmacokinetic properties would depend on factors such as the route of administration and the physiological condition of the individual.
Result of Action
The molecular and cellular effects of Sodium chloroacetate’s action would depend on the specific targets and pathways involved. For instance, in the case of its use as a precursor to herbicides, the result of its action would be the inhibition of certain plant growth processes . When used in the synthesis of other compounds, the result of its action would be the formation of those compounds .
Action Environment
The action, efficacy, and stability of Sodium chloroacetate can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be easily distributed in aqueous environments.
Propiedades
IUPAC Name |
sodium;2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCDNZGSXJAFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClO2Na, C2H2ClNaO2 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-11-8 (Parent) | |
| Record name | Chloroacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1027550 | |
| Record name | Sodium chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 85 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.26 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.86 [mmHg], Vapor pressure at 25 °C: negligible | |
| Record name | Sodium chloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Sodium chloroacetate | |
CAS RN |
3926-62-3 | |
| Record name | SODIUM CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloroacetic acid sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D9PZU6L69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM CHLOROACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of sodium chloroacetate?
A1: The molecular formula of sodium chloroacetate is C2H2ClNaO2, and its molecular weight is 116.48 g/mol.
Q2: How does sodium chloroacetate interact with cellulose during carboxymethylation?
A2: Sodium chloroacetate acts as an etherification agent, reacting with the hydroxyl groups of cellulose in an alkali-catalyzed reaction. This process introduces carboxymethyl groups onto the cellulose backbone, yielding carboxymethyl cellulose (CMC). [, , , , ]
Q3: What is the role of sodium chloroacetate in the synthesis of polyglycolide?
A3: Sodium chloroacetate is the precursor molecule for polyglycolide. Upon heating, it undergoes a solid-state polymerization reaction, eliminating sodium chloride and forming polyglycolide. [, , , ]
Q4: How does the crystal structure of sodium chloroacetate relate to its polymerization to polyglycolide?
A4: The crystal structure of sodium chloroacetate, determined through Monte Carlo methods from powder diffraction data, provides a topochemical explanation for its polymerization. The arrangement of molecules in the crystal lattice facilitates the elimination of sodium chloride and the subsequent polymerization reaction. [, ]
Q5: What is the effect of sodium chloroacetate concentration on the properties of carboxymethyl tapioca?
A5: Increasing the concentration of sodium chloroacetate during carboxymethylation leads to a higher degree of substitution (DS) in carboxymethyl tapioca. This influences its moisture content, ash content, syneresis, swelling power, and solubility. []
Q6: Can sodium chloroacetate be used to modify materials other than starch and cellulose?
A6: Yes, sodium chloroacetate can modify various materials. Research demonstrates its use in modifying polyethyleneimine/trimesic acid nanofiltration membranes to enhance their antifouling properties. []
Q7: How does the addition of sodium chloroacetate affect the properties of guar gum?
A7: Reacting cationic guar gum with sodium chloroacetate produces amphoteric guar gum. This modification enhances the drainage and retention properties of cigarette paper when the modified gum is used as an additive. []
Q8: Can sodium chloroacetate be used as a starting material for synthesizing other chemicals?
A8: Yes, sodium chloroacetate serves as a versatile starting material in various chemical syntheses. It can be used to prepare surfactants like benzimidazole surfactants, lauroylamidopropyl betaine, and erucuc amidopropyl dimethyl betaine. [, , ]
Q9: What is the role of sodium chloroacetate in the synthesis of mercaptoacetic acid?
A9: Sodium chloroacetate reacts with sodium thioglycolate (generated in situ from carbon disulfide and alkali) to produce sodium thiodiglycolate. Acidification of sodium thiodiglycolate yields mercaptoacetic acid. [, ]
Q10: How does sodium chloroacetate contribute to the synthesis of 3D graphene frameworks?
A10: Sodium chloroacetate serves as a precursor for synthesizing 3D graphene frameworks with large specific surface areas. The chlorine in sodium chloroacetate plays a crucial role in the in situ activation and regulation of graphene formation during pyrolysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



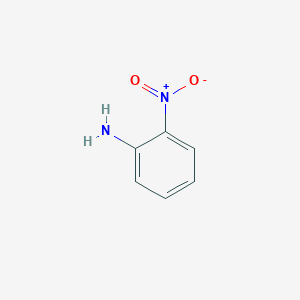
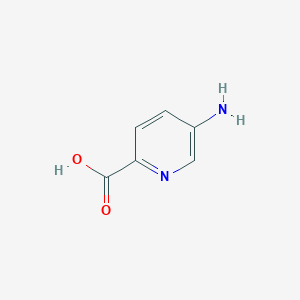
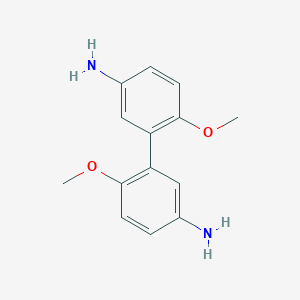
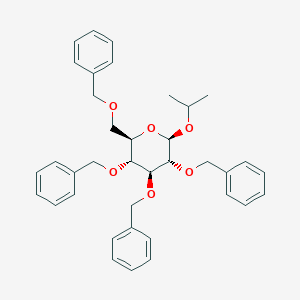
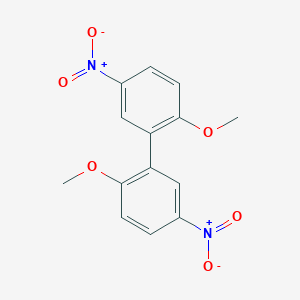
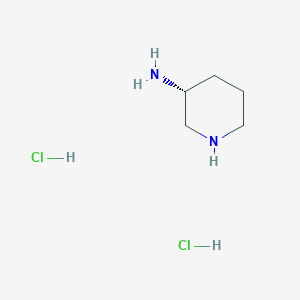

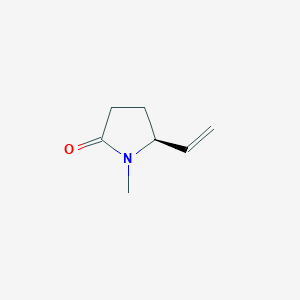
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
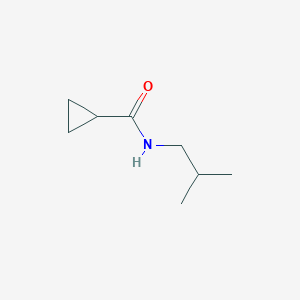
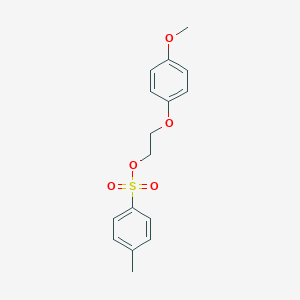
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
